![molecular formula C12H21NO6 B13940672 {[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid](/img/structure/B13940672.png)
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid is a chemical compound that features a morpholine ring substituted with a tert-butoxycarbonyl group and a methoxyacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid typically involves the protection of the morpholine nitrogen with a tert-butoxycarbonyl group, followed by the introduction of the methoxyacetic acid moiety. The reaction conditions often include the use of base catalysts and organic solvents to facilitate the protection and subsequent functionalization steps.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The tert-butoxycarbonyl group can be substituted with other protective groups or functional moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like acyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of {[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structural modifications. The tert-butoxycarbonyl group provides stability and protection, while the methoxyacetic acid moiety can participate in various biochemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: A compound with a similar tert-butyl group and methoxy functionality.
2-({4-[(tert-Butoxy)carbonyl]morpholin-3-yl}methoxy)acetic acid: A closely related compound with similar structural features.
Uniqueness
{[4-(Tert-butoxycarbonyl)morpholin-3-yl]methoxy}acetic acid is unique due to its combination of a morpholine ring, tert-butoxycarbonyl protection, and methoxyacetic acid functionality. This combination provides a versatile platform for various chemical modifications and applications, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C12H21NO6 |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
2-[[4-[(2-methylpropan-2-yl)oxycarbonyl]morpholin-3-yl]methoxy]acetic acid |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(16)13-4-5-17-6-9(13)7-18-8-10(14)15/h9H,4-8H2,1-3H3,(H,14,15) |
Clave InChI |
YFFHOIBRKIWWJO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCOCC1COCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



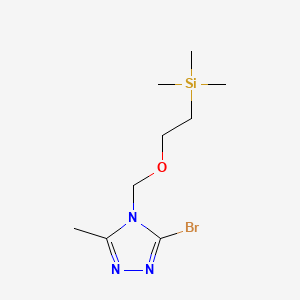
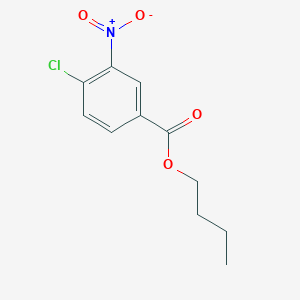
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)
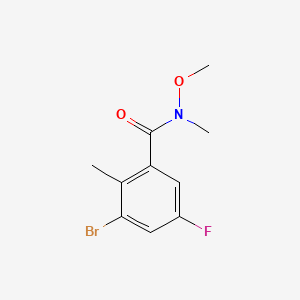
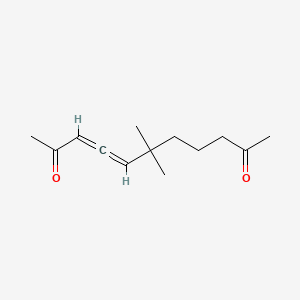
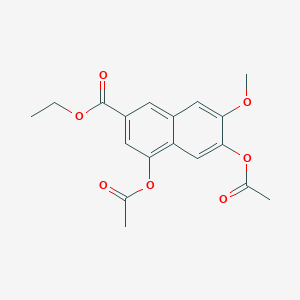
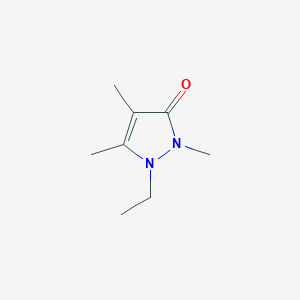
![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
![[2-(7-Methoxyquinolin-4-yl)-1-pyridin-2-yl-ethylidene]-hydrazine](/img/structure/B13940634.png)
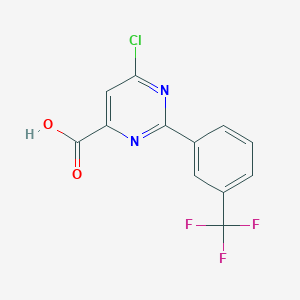
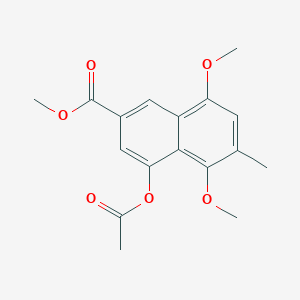
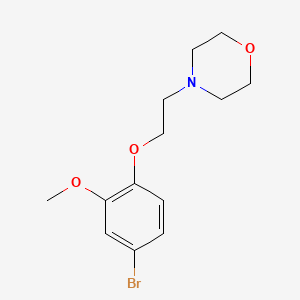
![Ethyl [1-(benzylsulfonyl)imidazo[1,5-a]pyridin-3-yl]acetate](/img/structure/B13940684.png)
